3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
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Description
Compounds with similar structures, such as 7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid , are known. These compounds often have interesting biological activities, including potential anticancer properties .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
The chemical reactions of such compounds would depend on the specific functional groups present in the molecule. For example, the carbonyl groups in the pyrimidine ring could potentially undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For example, the presence of polar functional groups could influence properties like solubility and melting point .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-14-11(16)9(10(13)18)7-15(12(14)17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWXLLEARYNCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384913 |
Source
|
Record name | 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
CAS RN |
125187-18-0 |
Source
|
Record name | 3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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